molecular formula C23H25ClN2O3 B563397 2-Hydroxymethyl Loratadine CAS No. 609806-39-5

2-Hydroxymethyl Loratadine

Cat. No.: B563397
CAS No.: 609806-39-5
M. Wt: 412.914
InChI Key: XTEULJRKHVVHLA-UHFFFAOYSA-N
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Description

2-Hydroxymethyl Loratadine is a derivative of Loratadine, a well-known non-sedating antihistamine used to treat allergic reactions. This compound is identified as a usual impurity in Loratadine syrup formulations, resulting from the substitution of the pyridine moiety of Loratadine .

Mechanism of Action

Target of Action

2-Hydroxymethyl Loratadine, like Loratadine, is a second-generation antihistamine . Its primary targets are peripheral H1 receptors . These receptors play a crucial role in allergic reactions, and blocking them can help manage symptoms of allergic rhinitis .

Mode of Action

This compound competes with free histamine for binding sites on H1 receptors . By binding to these receptors, it prevents histamine from exerting its effects, thereby alleviating allergy symptoms . , which results in a lack of CNS depressant effects such as drowsiness, sedation, and impaired psychomotor function.

Biochemical Pathways

Loratadine is extensively metabolized to desloratadine by decarboethoxylation and subsequent oxidation and conjugation with glucuronic acid in vivo . The hydroxylated metabolites of Loratadine, including this compound, are also active because of their ability to inhibit binding of pyrilamine to brain H1 receptors . They also have a tendency for distributing to specific immune-regulatory tissues .

Pharmacokinetics

Loratadine is rapidly absorbed and achieves peak plasma concentration in 1-2 hours, while its main metabolite achieves peak plasma concentration in 3-4 hours . The body’s exposure to active metabolites, such as this compound, is much higher than to the prodrug with Loratadine .

Result of Action

The binding of this compound to H1 receptors blocks the action of endogenous histamine, leading to temporary relief of the negative symptoms brought on by histamine, such as nasal congestion and watery eyes .

Action Environment

The formation of this compound has been described to result from a redox process of the drug with other formulation components . Accelerated degradation experiments showed the formation of this compound in the syrup, dependent on the presence of air, and eventually related to the in situ generation of formaldehyde . This suggests that environmental factors such as oxygen levels and the presence of other compounds in the formulation can influence the action, efficacy, and stability of this compound.

Biochemical Analysis

Biochemical Properties

2-Hydroxymethyl Loratadine plays a significant role in biochemical reactions, particularly in its interaction with histamine receptors. It is known to bind to histamine H1 receptors, thereby inhibiting the action of histamine and providing relief from allergic symptoms . Additionally, it interacts with various enzymes, including cytochrome P450 isoforms such as CYP3A4 and CYP2D6, which are involved in its metabolism . These interactions are crucial for its pharmacokinetic properties and therapeutic efficacy.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly those related to inflammation and immune response. For instance, it can modulate the expression of genes involved in inflammatory responses, thereby reducing the production of pro-inflammatory cytokines . Additionally, it affects cellular metabolism by altering the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with histamine H1 receptors and cytochrome P450 enzymes. By binding to histamine H1 receptors, it prevents histamine from exerting its effects, thereby reducing allergic symptoms . Furthermore, its interaction with cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6, leads to its metabolism into active metabolites, which contribute to its therapeutic effects . These interactions also influence the expression of genes involved in drug metabolism and detoxification.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and enzyme activity . These effects are particularly evident in in vitro and in vivo studies, where prolonged exposure to the compound can result in significant changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to provide therapeutic benefits, such as reducing allergic symptoms and inflammation . At higher doses, it can lead to toxic or adverse effects, including liver toxicity and alterations in enzyme activity . These threshold effects highlight the importance of careful dosage management in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The compound undergoes extensive first-pass metabolism in the liver, where it is converted into active metabolites such as desloratadine . These metabolic pathways involve various enzymes, including CYP3A4 and CYP2D6, which play a crucial role in the biotransformation of the compound . The metabolism of this compound also affects metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of the organism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is known to be widely distributed in tissues such as the liver, spleen, thymus, heart, adrenal glands, and pituitary gland . Its distribution is influenced by its interactions with transporters and binding proteins, which facilitate its movement across cellular membranes and its accumulation in specific tissues . These interactions are crucial for its therapeutic efficacy and pharmacokinetic properties.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various cellular components, including enzymes and receptors . Additionally, it can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . These localization mechanisms are essential for its therapeutic effects and its role in cellular processes.

Preparation Methods

The synthesis of 2-Hydroxymethyl Loratadine involves several steps:

    Starting Material: Loratadine is used as the starting material.

    N-oxide Formation: Loratadine is converted into its N-oxide derivative.

    Methoxypyridinium Salt Formation: The N-oxide is then transformed into a methoxypyridinium salt.

    Cyanide Nucleophilic Substitution: The methoxypyridinium salt undergoes cyanide nucleophilic substitution to produce a mixture of nitriles, predominantly the 2-isomer.

    Separation and Final Conversion: The nitriles are separated by chromatography and further processed to obtain this compound.

Chemical Reactions Analysis

2-Hydroxymethyl Loratadine undergoes various chemical reactions, including:

Scientific Research Applications

2-Hydroxymethyl Loratadine has several scientific research applications:

Comparison with Similar Compounds

2-Hydroxymethyl Loratadine is compared with other Loratadine derivatives:

Properties

IUPAC Name

ethyl 4-[13-chloro-5-(hydroxymethyl)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN2O3/c1-2-29-23(28)26-11-9-15(10-12-26)21-20-8-6-18(24)13-17(20)4-3-16-5-7-19(14-27)25-22(16)21/h5-8,13,27H,2-4,9-12,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTEULJRKHVVHLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=C(C=C4)CO)C=C(C=C3)Cl)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40652608
Record name Ethyl 4-[8-chloro-2-(hydroxymethyl)-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

609806-39-5
Record name 2-Hydroxymethyl loratadine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0609806395
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 4-[8-chloro-2-(hydroxymethyl)-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-HYDROXYMETHYL LORATADINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ST4DXF8D32
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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